Fmoc-Orn(Boc)-OH is a valuable building block for the construction of peptides containing the amino acid ornithine. It incorporates the advantageous features of both Fmoc and Boc protecting groups:
The combination of these protecting groups enables the controlled and efficient synthesis of peptides containing ornithine, which plays various roles in biological processes.
Fmoc-Orn(Boc)-OH has been utilized in the development of cell-penetrating peptides (CPPs) . CPPs are short sequences of amino acids that can efficiently deliver cargo molecules (e.g., drugs, nanoparticles) into cells, overcoming the barrier posed by the cell membrane .
Studies have shown that incorporating multiple ornithine residues within CPPs enhances their cell-penetrating ability, likely due to their interaction with negatively charged components of the cell membrane . Therefore, Fmoc-Orn(Boc)-OH plays a crucial role in synthesizing CPPs with improved cell delivery efficiency, potentially leading to novel therapeutic strategies.
Fmoc-Orn(Boc)-OH finds application in bioconjugation, a technique used to link biomolecules (e.g., peptides, proteins, antibodies) together for various research purposes. The presence of the reactive carboxylic acid group (COOH) at the C-terminus of Fmoc-Orn(Boc)-OH allows for its conjugation to other biomolecules using appropriate coupling reagents .
For instance, Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to green fluorescent protein (GFP)-labeled peptides, improving their cell permeability compared to unconjugated analogs . This approach enables the visualization and tracking of peptides within living cells, offering valuable insights into their cellular behavior and potential therapeutic applications.
Fmoc-Ornithine (Boc)-hydroxyl is a derivative of ornithine, which is a non-protein amino acid involved in various biological processes, including the urea cycle and the synthesis of other amino acids. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which are commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. Fmoc-Orn(Boc)-OH is recognized for its utility as a building block in the synthesis of peptides and other bioactive molecules, particularly in enhancing the permeability of conjugated peptides when linked to green fluorescent protein (GFP) .
Fmoc-Orn(Boc)-OH is primarily involved in solid-phase peptide synthesis. It can undergo various reactions, including:
The biological activity of Fmoc-Orn(Boc)-OH is largely attributed to its role in peptide synthesis. When conjugated to peptides, it has been shown to enhance cell permeability, making it useful for drug delivery applications. The compound serves as a substrate for ornithine-δ-aminotransferase, which catalyzes proline synthesis, thus playing a role in metabolic pathways .
The synthesis of Fmoc-Orn(Boc)-OH typically involves several steps:
Interaction studies involving Fmoc-Orn(Boc)-OH focus on its role in enhancing cellular uptake of peptides. Research indicates that peptides containing this compound exhibit improved permeability compared to their unconjugated counterparts. This property makes it valuable in designing more effective drug delivery systems and studying cellular mechanisms .
Several compounds share structural similarities with Fmoc-Orn(Boc)-OH, including:
Compound Name | Structure | Unique Features |
---|---|---|
Fmoc-Lys(Boc)-OH | Contains lysine instead of ornithine | Lysine has an additional amino group for further modifications. |
Fmoc-Glu(OtBu)-OH | Contains glutamic acid with a t-butyl protecting group | Glutamic acid's side chain introduces carboxylic functionality. |
Fmoc-Arg(Pbf)-OH | Contains arginine with a 2,2,4,6,7-pentamethyldihydroquinoline protecting group | Arginine's side chain allows for unique interactions due to its guanidinium group. |
The uniqueness of Fmoc-Orn(Boc)-OH lies in its specific combination of protective groups and its ability to enhance peptide permeability while serving as a substrate for important enzymatic reactions .
The history of peptide synthesis is inextricably linked to advances in protecting group chemistry. Early 20th-century methods relied on benzyloxycarbonyl (Z) groups, which required harsh acidic conditions for removal. The introduction of tert-butoxycarbonyl (Boc) in the 1950s marked a paradigm shift, offering improved stability during synthesis. However, the need for repetitive trifluoroacetic acid (TFA) treatments in Boc-based strategies limited their applicability to acid-sensitive peptides.
This limitation spurred Louis A. Carpino's development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in 1970. Unlike Boc, Fmoc could be cleaved under mild basic conditions (e.g., piperidine), enabling orthogonal protection schemes when combined with acid-labile side chain protectants. The Fmoc/Boc combination on ornithine derivatives like Fmoc-Orn(Boc)-OH exemplifies this orthogonal approach, allowing sequential deprotection without compromising structural integrity.
Orthogonal protection requires carefully matched pairs of temporary (N-terminal) and permanent (side chain) protecting groups. For ornithine—a diamino acid critical for constructing branched peptides—the δ-amino group is shielded with Boc, while the α-amino group carries Fmoc. This configuration permits:
The synthesis of Fmoc-Orn(Boc)-OH typically involves:
Ornithine’s role as a non-proteinogenic amino acid made its incorporation into peptides particularly challenging prior to Fmoc-Orn(Boc)-OH’s availability. Early attempts using unprotected ornithine resulted in side reactions during coupling, including lactam formation and branching. The dual protection strategy solved these issues, enabling:
N-alpha-Fmoc-N-delta-Boc-L-ornithine represents a doubly protected ornithine derivative that serves as a crucial building block in peptide synthesis [1] [3]. The compound features the molecular formula C₂₅H₃₀N₂O₆ with a molecular weight of 454.52 g/mol [1] [5]. The Chemical Abstracts Service registry number for this compound is 109425-55-0 [1] [3].
The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid [3] [5]. This systematic name reflects the stereochemical configuration and functional group arrangements within the molecular structure. The International Chemical Identifier key is JOOIZTMAHNLNHE-NRFANRHFSA-N, which provides a unique identifier for the compound [1] [3].
The molecular structure contains two distinct protecting groups: the 9-fluorenylmethoxycarbonyl group protecting the alpha-amino position and the tert-butoxycarbonyl group protecting the delta-amino position of the ornithine residue [1] [2]. The Simplified Molecular-Input Line-Entry System representation is CC(C)(C)OC(=O)NCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1] [5].
N-alpha-Fmoc-N-delta-Boc-L-ornithine exhibits distinctive physical and chemical properties that are essential for its applications in peptide synthesis. The compound appears as a white to almost white powder or crystalline solid at room temperature [8] [11] [12]. The melting point ranges from 111°C to 115°C, with some sources reporting slightly narrower ranges of 113.4°C to 114.7°C [8] [11] [15].
The predicted boiling point is 679.0 ± 55.0°C, while the predicted density is 1.226 ± 0.06 g/cm³ [8] [15]. The compound demonstrates a predicted pKa value of 3.85 ± 0.21, indicating its acidic nature due to the carboxylic acid functionality [8] [15]. The flash point is predicted to be 364.5 ± 31.5°C [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₃₀N₂O₆ | [1] [3] [5] |
Molecular Weight | 454.52 g/mol | [1] [5] |
Melting Point | 111-115°C | [8] [11] [15] |
Boiling Point (Predicted) | 679.0 ± 55.0°C | [8] [15] |
Density (Predicted) | 1.226 ± 0.06 g/cm³ | [8] [15] |
pKa (Predicted) | 3.85 ± 0.21 | [8] [15] |
Appearance | White to almost white powder | [8] [11] [12] |
Solubility characteristics vary significantly across different solvents. The compound demonstrates good solubility in dimethylformamide at 20 mg/ml and in dimethyl sulfoxide at 10 mg/ml [8] [12]. Ethanol solubility is reported at 10 mg/ml, while methanol shows general solubility without specific quantification [8] [12]. In aqueous phosphate-buffered saline, the compound shows limited solubility at 0.16 mg/ml when prepared as a 1:5 dimethylformamide:phosphate-buffered saline mixture [8].
The specific rotation [α]D²⁰ is -8.2 ± 2° when measured at a concentration of 1 g/100 ml in dimethylformamide [11] [21]. This optical rotation confirms the L-configuration of the ornithine residue within the protected derivative.
Spectroscopic analysis of N-alpha-Fmoc-N-delta-Boc-L-ornithine reveals characteristic features that enable identification and purity assessment. Ultraviolet-visible spectroscopy shows a maximum absorption wavelength at 265 nanometers, attributed to the fluorenyl chromophore [10] [18]. The absorbance in the range of 450 to 600 nanometers is typically ≤ 100 milliabsorbance units, indicating minimal absorption in the visible region [16] [18].
Infrared spectroscopy provides identity verification through characteristic functional group frequencies [18]. The spectrum displays typical absorption bands for carboxylic acid, carbamate, and aromatic functionalities present in the molecular structure. High-performance liquid chromatography analysis typically shows purity levels of ≥ 96.0% to 98.0% by area percentage [1] [16] [18].
Thin-layer chromatography demonstrates purity levels of ≥ 98% using standardized solvent systems [16] [18]. The compound exhibits specific retention factors that aid in identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic signals for both the 9-fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups [17].
Mass spectrometry confirms the molecular weight through detection of the molecular ion peak at m/z 454.52 [17]. This technique provides definitive identification of the compound and can detect potential impurities or degradation products.
Spectroscopic Technique | Characteristic Features | Reference |
---|---|---|
Ultraviolet-Visible | λmax: 265 nm; E(450-600 nm): ≤ 100 mAU | [10] [18] |
High-Performance Liquid Chromatography | Purity ≥ 96.0-98.0% (area %) | [1] [16] [18] |
Thin-Layer Chromatography | Purity ≥ 98% | [16] [18] |
Mass Spectrometry | Molecular ion peak at m/z 454.52 | [17] |
Infrared Spectroscopy | Identity verification by functional groups | [18] |
Crystallographic studies of N-alpha-Fmoc-N-delta-Boc-L-ornithine and related derivatives provide insights into molecular conformation and intermolecular interactions. While specific crystallographic data for the parent compound are limited in the literature, related ornithine derivatives have been extensively characterized through X-ray crystallography [26] [27].
Studies of similar 9-fluorenylmethoxycarbonyl-protected amino acids reveal characteristic packing arrangements dominated by π-π interactions between fluorenyl groups and hydrogen bonding networks [28] [30]. The planar 9-fluorenylmethoxycarbonyl groups typically engage in stacking interactions that contribute to crystal stability and molecular organization.
Crystallographic analysis of ornithine derivatives incorporated into peptide structures demonstrates the conformational preferences of the protected side chain [26]. The tert-butoxycarbonyl protecting group adopts extended conformations that minimize steric interactions while maintaining the integrity of the protecting group functionality.
The crystal structures of related 9-fluorenylmethoxycarbonyl amino acids show that hydrogen bonding patterns are crucial for determining the overall molecular packing [28] [30]. These interactions involve both the carboxylic acid functionality and the carbamate nitrogen atoms, creating extended hydrogen-bonded networks that stabilize the crystalline state.
Recent crystallographic studies of peptides containing ornithine derivatives reveal that the protected ornithine residues can adopt various conformations depending on the local chemical environment [26]. The flexibility of the ornithine side chain allows for conformational adaptation while maintaining the protecting group integrity essential for synthetic applications.
N-alpha-Fmoc-N-delta-Boc-L-ornithine demonstrates acceptable stability under appropriate storage and handling conditions. The compound requires storage at 2°C to 8°C in dry conditions with protection from moisture and light [1] [8] [23]. Under these conditions, the compound maintains stability for extended periods, with some sources indicating shelf life of ≥ 4 years when stored at -20°C [10].
Thermal stability analysis indicates that the compound remains stable up to its melting point range of 111°C to 115°C [8] [11] [15]. Decomposition begins above the melting point, though specific decomposition temperature data are not extensively documented [25]. The compound should be protected from heat exposure during storage and handling to maintain integrity.
Chemical stability is maintained under normal conditions, but the compound shows sensitivity to strong acids and strong oxidizing agents [25]. These conditions should be avoided to prevent degradation of the protecting groups or the amino acid backbone. The compound is also sensitive to moisture, with water content specifications typically requiring ≤ 2.00% by Karl Fischer analysis [16] [18].
Photostability considerations require storage in dark containers or amber glass to prevent potential ultraviolet-induced degradation [23]. The 9-fluorenylmethoxycarbonyl protecting group can be sensitive to prolonged light exposure, particularly ultraviolet radiation.
Stability Parameter | Specification | Reference |
---|---|---|
Storage Temperature | 2-8°C, dry conditions | [1] [8] [23] |
Thermal Stability | Stable to melting point (111-115°C) | [8] [11] [15] |
Water Content | ≤ 2.00% (Karl Fischer) | [16] [18] |
Light Sensitivity | Store in dark containers | [23] |
Chemical Stability | Avoid strong acids, oxidizing agents | [25] |
Shelf Life | ≥ 4 years at -20°C | [10] |
The compound exhibits hygroscopic properties, requiring careful attention to moisture control during storage and handling [23]. Sealed containers with appropriate desiccants are recommended to maintain the specified low water content. Regular monitoring of storage conditions and periodic analysis for degradation products ensure maintained quality for synthetic applications.